molecular formula C18H14N4O4 B11397867 N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide

N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11397867
M. Wt: 350.3 g/mol
InChI Key: JAUVXQZIGMJYNG-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a nitrophenyl group with a tetrahydropyrido[1,2-a]benzimidazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of 2,3-diaminobenzamide with o-nitrobenzaldehyde. This reaction can be carried out under visible light irradiation at ambient temperature in the presence of a catalyst such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (PYTZ) and pumping air or another oxidant . The reaction conditions are mild and environmentally friendly, making this method efficient and green.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reducing agents: Such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The presence of the nitrophenyl group enhances its ability to interact with biological molecules, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide is unique due to its specific combination of a nitrophenyl group and a tetrahydropyrido[1,2-a]benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

3-hydroxy-N-(2-nitrophenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H14N4O4/c23-15-9-10-21-13-7-3-1-5-11(13)19-17(21)16(15)18(24)20-12-6-2-4-8-14(12)22(25)26/h1-8,23H,9-10H2,(H,20,24)

InChI Key

JAUVXQZIGMJYNG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C(=C1O)C(=O)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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